

An In-Depth Technical Guide to 2,6-Dimethoxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxy-3,5-dinitropyridine

Cat. No.: B098391

[Get Quote](#)

CAS Number: 18677-42-4

This technical guide provides a comprehensive overview of **2,6-dimethoxy-3,5-dinitropyridine**, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Compound Data

2,6-Dimethoxy-3,5-dinitropyridine is a nitrated aromatic heterocyclic compound. Its structure is characterized by a pyridine ring substituted with two methoxy groups and two nitro groups. This substitution pattern significantly influences its chemical reactivity and physical properties.

Physicochemical and Spectroscopic Data

Quantitative data for **2,6-dimethoxy-3,5-dinitropyridine** is not extensively available in public literature. The following tables summarize the available data.

Property	Value	Source
CAS Number	18677-42-4	[1] [2]
Molecular Formula	C ₇ H ₇ N ₃ O ₆	[2]
Molecular Weight	229.15 g/mol	[2]
Appearance	Colorless crystals	[2]
Melting Point	~163-164 °C	[2]
Boiling Point	382.1 °C at 760 mmHg	[2]
Density	1.484 g/cm ³	[2]
Flash Point	184.9 °C	[2]
Refractive Index	1.572	[2]

Solvent	Qualitative Solubility
Ether	Good
Xylene	Good
Chloroform	Good

Note: Quantitative solubility data is not readily available in the reviewed literature.

Spectroscopic Data: Detailed experimental spectra for **2,6-dimethoxy-3,5-dinitropyridine** are not widely published. Analysis of related compounds, such as 2,6-dimethoxy-3,5-dinitropyrazine, suggests the following expected spectral characteristics. For 2,6-dimethoxy-3,5-dinitropyrazine, the proton NMR spectrum in acetone-d₆ shows a singlet for the methoxy protons at approximately 4.14 ppm. The carbon-13 NMR spectrum shows peaks for the methoxy carbons around 57.6 ppm, the carbon atoms bearing the nitro groups at approximately 141.6 ppm, and the carbons attached to the methoxy groups around 156.0 ppm.

Synthesis and Experimental Protocols

The primary route for the synthesis of **2,6-dimethoxy-3,5-dinitropyridine** is the nitration of 2,6-dimethoxypyridine. Various nitrating agents and conditions have been explored to optimize the yield and purity of the final product.

Experimental Protocol: Nitration of 2,6-Dimethoxypyridine

This protocol is a composite of methodologies described in the literature for the nitration of similar substrates.

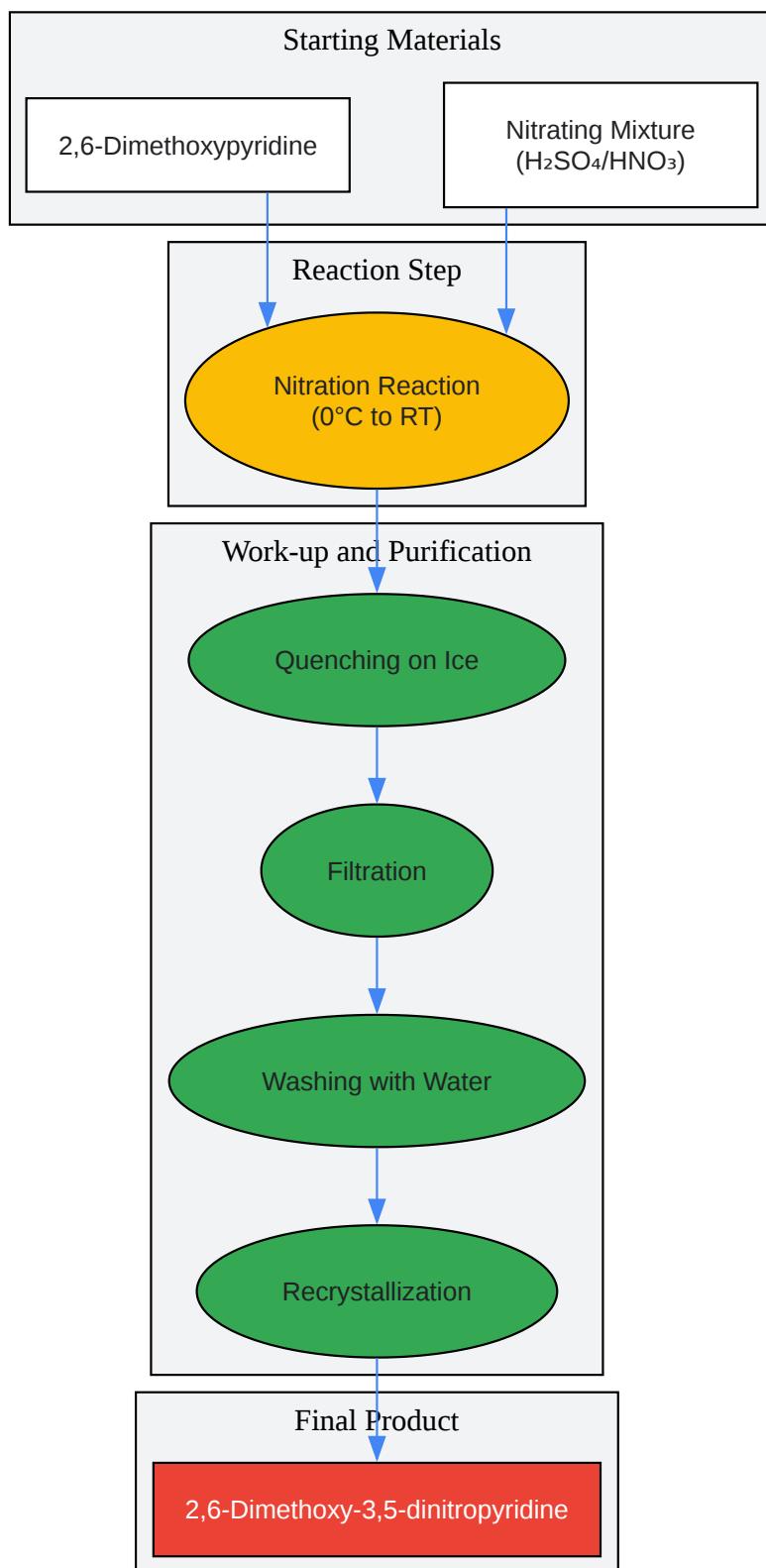
Materials:

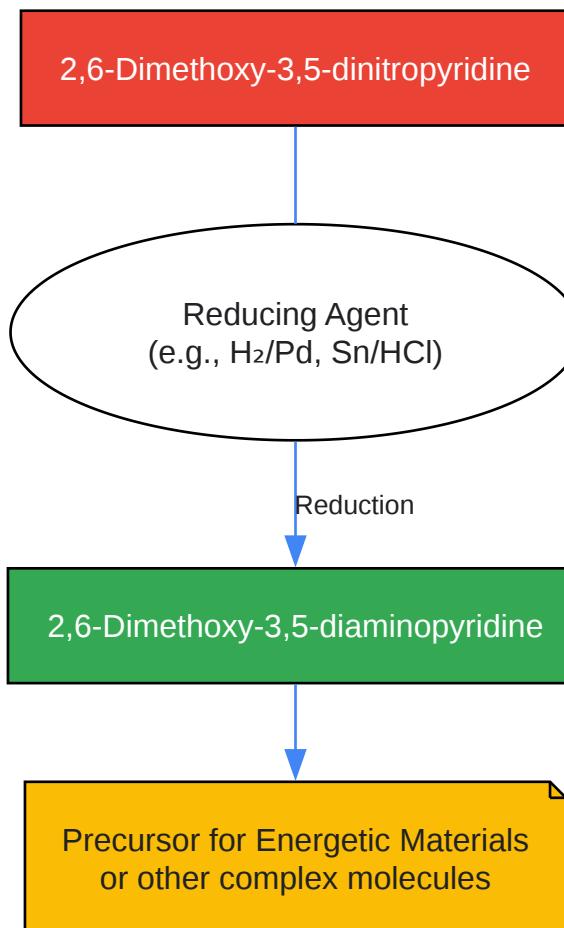
- 2,6-dimethoxypyridine
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (99.5%)
- Ice
- Deionized Water
- Ethyl Acetate
- Saturated Brine Solution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, add concentrated sulfuric acid.
- Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
- Once the nitrating mixture has cooled, slowly add 2,6-dimethoxypyridine in portions, ensuring the reaction temperature does not exceed 10 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography.
- Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- The precipitated product, **2,6-dimethoxy-3,5-dinitropyridine**, is collected by vacuum filtration.
- Wash the crude product with cold deionized water until the washings are neutral.
- The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. The organic extracts are then combined, washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield colorless crystals.


Chemical Reactivity and Applications


2,6-Dimethoxy-3,5-dinitropyridine serves as a versatile intermediate in the synthesis of more complex molecules, particularly energetic materials. The nitro groups can be reduced to amino groups, and the methoxy groups can be susceptible to nucleophilic substitution, providing pathways to a variety of derivatives.

A key application is its use as a precursor in the synthesis of 2,6-diamino-3,5-dinitropyridine, a component in the formulation of insensitive high explosives.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of **2,6-dimethoxy-3,5-dinitropyridine** and its potential subsequent transformation.

[Click to download full resolution via product page](#)**Synthesis Workflow for 2,6-Dimethoxy-3,5-dinitropyridine.**

[Click to download full resolution via product page](#)

Potential Reduction Pathway of **2,6-Dimethoxy-3,5-dinitropyridine**.

Safety Information

2,6-Dimethoxy-3,5-dinitropyridine is an organic nitrate and should be handled with care as it may be explosive. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation and skin contact. Store in a cool, dry, and well-ventilated area away from heat sources and combustible materials.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dimethoxy-3,5-dinitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098391#2-6-dimethoxy-3-5-dinitropyridine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com